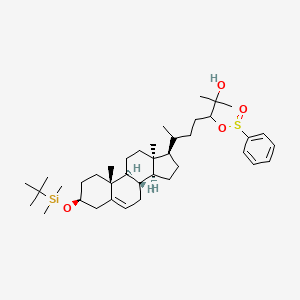
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is a complex organic compound with the molecular formula C39H64O4SSi and a molecular weight of 657.07 g/mol. This compound is used as a building block in various chemical syntheses and has applications in pharmaceutical and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves multiple steps. One common method starts with the protection of the hydroxyl group of cholesterol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The resulting intermediate is then subjected to further reactions to introduce the 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate group .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of various reagents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles to replace the tert-butyldimethylsilyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of cholesterol metabolism and related biochemical pathways.
Medicine: Investigated for its potential role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate involves its interaction with specific molecular targets and pathways. The compound can modulate cholesterol metabolism by inhibiting or activating enzymes involved in the biosynthesis and degradation of cholesterol. Additionally, it may interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Beta)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol: A related compound with similar structural features but different functional groups.
Campesterol: Another sterol with structural similarities but distinct biological activities.
Uniqueness
3-O-tert-Butyldimethylsilyl-cholest-5-ene-3-ol 24-(2-Hydroxyisopropyl) 24-Phenyl Sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C39H64O4SSi |
|---|---|
Poids moléculaire |
657.1 g/mol |
Nom IUPAC |
[6-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl] benzenesulfinate |
InChI |
InChI=1S/C39H64O4SSi/c1-27(16-21-35(37(5,6)40)42-44(41)30-14-12-11-13-15-30)32-19-20-33-31-18-17-28-26-29(43-45(9,10)36(2,3)4)22-24-38(28,7)34(31)23-25-39(32,33)8/h11-15,17,27,29,31-35,40H,16,18-26H2,1-10H3/t27?,29-,31-,32+,33-,34-,35?,38-,39-,44?/m0/s1 |
Clé InChI |
CIRQSCLRWNKNCD-TXVZDHILSA-N |
SMILES isomérique |
CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)[C@H]2CC[C@@H]3[C@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[Si](C)(C)C(C)(C)C)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)OS(=O)C1=CC=CC=C1)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



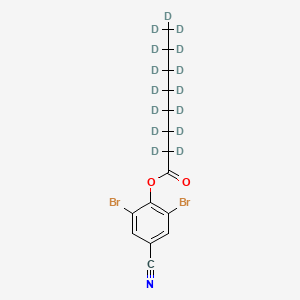
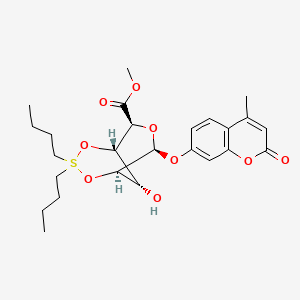
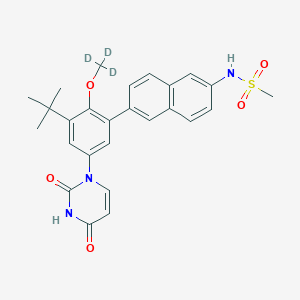

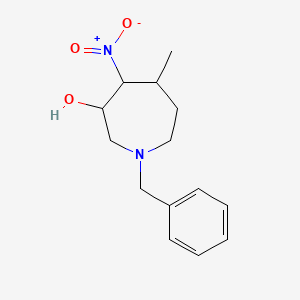
![1-[3-(Benzyloxy)propyl]indoline](/img/structure/B13862171.png)
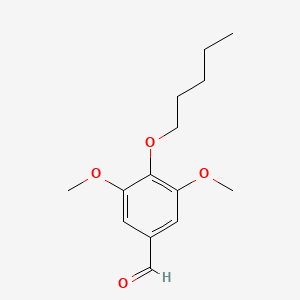

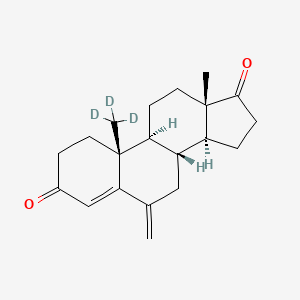

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
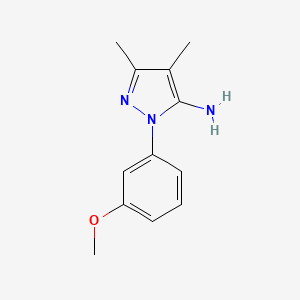
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
